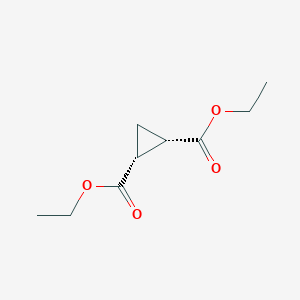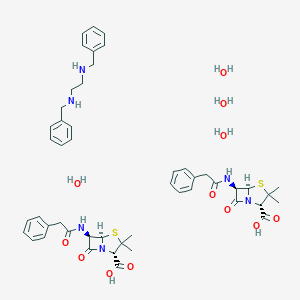
5-Chlor-4-methyl-1,3-benzothiazol-2-amin
Übersicht
Beschreibung
5-Chloro-4-methyl-1,3-benzothiazol-2-amine (CMBTA) is an organic compound belonging to the benzothiazole family. It is a colorless crystalline solid with a melting point of 93-94°C and a boiling point of 242-243°C. CMBTA is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the laboratory for various reactions.
Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Verbindungen
Benzothiazol-Derivate, einschließlich 5-Chlor-4-methyl-1,3-benzothiazol-2-amin, wurden synthetisiert und auf ihre anti-tuberkulosen Eigenschaften untersucht . Diese Verbindungen haben vielversprechende Ergebnisse gegen M. tuberculosis gezeigt. Die Synthese dieser Derivate umfasst verschiedene Synthesewege, darunter Diazo-Kupplung, Knoevenagel-Kondensation, Biginelli-Reaktion, molekulare Hybridisierungstechniken, Mikrowellenbestrahlung und Eintopf-Mehrkomponentenreaktionen .
Antibakterielle Mittel
Benzothiazol-Derivate wurden auf ihre antibakterielle Aktivität bewertet . Zum Beispiel wurden sie als DNA-Gyrase-B-Inhibitoren untersucht, die möglicherweise die bakterielle DNA-Replikation stören könnten .
Vulkanisationsbeschleuniger
Das Benzothiazol-Ringsystem, zu dem auch this compound gehört, wird häufig als Vulkanisationsbeschleuniger verwendet . Diese Verbindungen können den Prozess der Vulkanisation beschleunigen, der zur Härtung von Gummi verwendet wird .
Antioxidantien
Benzothiazol-Derivate werden auch als Antioxidantien verwendet . Diese Verbindungen können dazu beitragen, Oxidation zu verhindern, eine chemische Reaktion, die freie Radikale erzeugen kann, wodurch Kettenreaktionen ausgelöst werden, die die Zellen von Organismen schädigen können .
Pflanzenwachstumsregulatoren
Benzothiazol-Verbindungen werden als Pflanzenwachstumsregulatoren verwendet . Diese Substanzen können das Wachstum und die Differenzierung von Pflanzengewebe beeinflussen und werden in der Landwirtschaft zur Steigerung des Ernteertrags eingesetzt
Zukünftige Richtungen
The future directions for 5-Chloro-4-methyl-1,3-benzothiazol-2-amine and similar compounds involve the development of more potent, new, and safe synthetic methodologies for azo dye derivatives . The pharmaceutical sector has significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds .
Wirkmechanismus
Target of Action
The primary target of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has been found to have potent inhibitory activity against this target, making it a promising candidate for the development of new anti-tubercular drugs .
Mode of Action
5-Chloro-4-methyl-1,3-benzothiazol-2-amine interacts with its target DprE1 by binding to its active site . This binding inhibits the enzymatic activity of DprE1, thereby disrupting the synthesis of the cell wall of Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 by 5-Chloro-4-methyl-1,3-benzothiazol-2-amine affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain their cell wall, which is crucial for their survival and proliferation .
Pharmacokinetics
Its molecular weight of 19868 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body
Result of Action
The result of the action of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis pathway, the compound causes the bacteria to lose their ability to maintain their cell wall, leading to their death .
Biochemische Analyse
Biochemical Properties
Benzothiazole derivatives are known to have pharmaceutical applications . They can act as allosteric enhancers of agonist activity at the A1 adenosine receptor .
Cellular Effects
Benzothiazole derivatives have been shown to have antitumor activities against HeLa, A549, and MCF-7 cell lines .
Eigenschaften
IUPAC Name |
5-chloro-4-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCGZHQFPODCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360808 | |
| Record name | 2-Amino-5-chloro-4-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65373-18-4 | |
| Record name | 2-Amino-5-chloro-4-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-methyl-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















